methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo-pyridine core linked to a furan-2-carboxylate moiety via a methyl bridge.
Properties
IUPAC Name |
methyl 5-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-18(24)16-8-6-14(29-16)12-23-19(25)22-13-15(7-9-17(22)20-23)30(26,27)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACHFHJKONACRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable diene and a dienophile.
Azepane Sulfonyl Group Addition: The azepane sulfonyl group can be added through a sulfonylation reaction using azepane and a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the triazole-pyridine moiety with the furan ring and the azepane sulfonyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its triazole and pyridine moieties.
Material Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the azepane sulfonyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituents, synthetic routes, and functional group interactions.
Table 1: Structural and Functional Comparison
Key Findings from Comparison
Core Heterocycles: The target compound’s triazolo-pyridine core is distinct from tetrahydropyridine (), pyran (), and thiazolidinone-pyrazole hybrids (). Its fused triazole ring may enhance metabolic stability compared to simpler pyridine derivatives .
Sulfonamide vs. Tosylamide: The azepane-1-sulfonyl group in the target compound contrasts with the tosylamide group in .
Synthetic Methodology: and highlight the use of malononitrile/ethyl cyanoacetate in pyran synthesis, suggesting that similar reagents could be adapted for functionalizing the target compound’s furan-carboxylate moiety .
Spectroscopic Confirmation :
- IR and NMR data from and (e.g., C=O at ~1700 cm⁻¹, aromatic protons at δ 7.0–8.5 ppm) provide benchmarks for validating the target compound’s structure .
Research Implications and Limitations
- Gaps in Evidence: None of the provided studies directly analyze the target compound. Structural analogs suggest plausible synthetic pathways but lack data on bioactivity or stability.
- Future Directions : Computational modeling (e.g., docking studies) could predict the azepane-sulfonyl group’s role in target engagement. Experimental validation of ester hydrolysis kinetics (cf. ’s methyl ester) is also warranted .
Biological Activity
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a furan-2-carboxylate moiety linked to a triazolo-pyridine derivative. The presence of the azepane sulfonyl group adds to its complexity and may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyridine series. For instance, derivatives bearing similar structures have shown significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Case Study: Triazolo-Pyridine Derivatives
A study involving the synthesis and evaluation of triazolo-pyridine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against A549 and MCF-7 cell lines. For example, one derivative demonstrated an IC50 of 0.98 ± 0.08 µM against A549 cells and 1.05 ± 0.17 µM against MCF-7 cells . These findings suggest that this compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, compounds with furan and triazole moieties have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 20a | Escherichia coli | 1–5 μmol/mL |
| 21a | Staphylococcus aureus | 2–6 μmol/mL |
| 9a | Klebsiella pneumoniae | 4–7 μmol/mL |
These results indicate that similar structural motifs in this compound could confer antimicrobial activity as well.
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Kinases : Many triazole derivatives act as inhibitors of key kinases involved in cancer progression such as c-Met and VEGFR-2. For instance, one study reported that a closely related compound inhibited c-Met with an IC50 value of 26 nM .
- Induction of Apoptosis : Compounds have been shown to induce late apoptosis in cancer cells via cell cycle arrest in the G0/G1 phase, suggesting a potential mechanism for their anticancer effects .
- Antimicrobial Mechanisms : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific pathways for the compound require further investigation.
Future Directions
Further research is necessary to elucidate the specific biological activities of this compound. This includes:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structural Optimization : To enhance potency and selectivity against targeted diseases.
- Mechanistic Studies : To fully understand the pathways involved in its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
